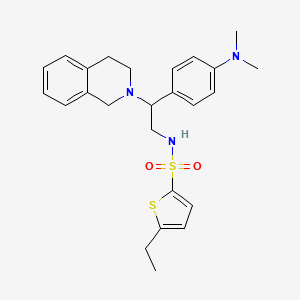

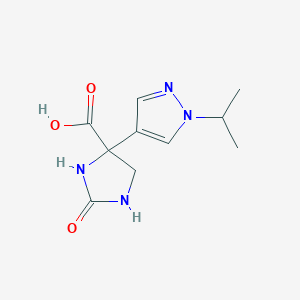

![molecular formula C15H21N5O3 B2380641 6-Ethyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 896059-36-2](/img/structure/B2380641.png)

6-Ethyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole and its derivatives are synthesized through a variety of methods . One general, inexpensive, and versatile method for the synthesis of imidazole-based compounds involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

Imidazole is a five-membered ring system with the general formula C3H4N2, having two double bonds with three carbon and two nitrogen atoms in the 1- and 3- positions .Chemical Reactions Analysis

Imidazole and its derivatives are involved in a wide range of chemical reactions . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

Imidazole compounds containing two nitrogen atoms in the five-membered aromatic ring are structures with high pharmaceutical activity, showing good tissue penetration and permeability . They are highly polar compounds with a dipole moment of 3.61 and are completely soluble in water .Scientific Research Applications

Synthesis and Precursors of Purine Analogs

The compound plays a role in the synthesis of purine analogs, serving as a precursor in the preparation of various substituted 1-benzylimidazoles. These derivatives are crucial for developing purine analogs with potential biological activities. For example, the base-catalyzed cyclization of certain amidines leads to imidazoles, which can react further to yield disubstituted 6-carbamoyl-1,2-dihydropurines, a class of compounds with significant pharmacological potential (Alves, Proença, & Booth, 1994).

Antiviral and Antihypertensive Activities

Research has also focused on the condensation reactions involving derivatives of polymethyleneimidazoles, yielding precursors for synthesizing polymethylenepurines. These compounds have been studied for their antiviral and antihypertensive activities, indicating the compound's utility in developing therapeutic agents (Nilov et al., 1995).

Novel Synthesis Approaches

Innovative synthetic approaches have been developed using the compound as a starting material. For instance, the synthesis of 9-hydroxyalkyl-substituted purines from corresponding 4-(C-cyanoformimidoyl)imidazole-5-amines showcases the compound's versatility in generating biologically active purines, highlighting its value in medicinal chemistry (Booth, Dias, & Proença, 1992).

Development of Antiulcer Agents

The compound has been explored for synthesizing imidazo[1,2-a]pyridines with potential antiulcer properties. By substituting at the 3-position, researchers have aimed to develop compounds with antisecretory and cytoprotective activities, indicative of its application in creating new therapeutic drugs (Starrett et al., 1989).

Antineoplastic Potential

The synthesis of new derivatives, particularly those involving the imidazoacridinone ring system, has demonstrated significant antileukemic activity. These studies underscore the compound's role in developing antineoplastic agents, contributing to cancer research and therapy (Cholody et al., 1996).

Mechanism of Action

Target of Action

It is known that the compound is involved in the synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o-(2-methoxyethyl)-rna (moe-rna) . These RNAs are used in several approved nucleic acid therapeutics .

Mode of Action

The compound interacts with its targets through a process known as steric exclusion, a key element of enzyme substrate specificity . This process restricts the enzymatic synthesis of 2′-modified nucleic acids, which are of interest in nucleic-acid-based drug development .

Biochemical Pathways

The compound affects the synthesis of 2′-modified RNA oligomers, specifically the efficient synthesis of both defined and random-sequence 2′-O-methyl-RNA (2′OMe-RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers . This process is facilitated by the reduction of steric bulk in the context of a previously described RNA polymerase activity .

properties

IUPAC Name |

6-ethyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-6-18-9(2)10(3)20-11-12(16-14(18)20)17(4)15(22)19(13(11)21)7-8-23-5/h6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYYZMWGHVPMFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)

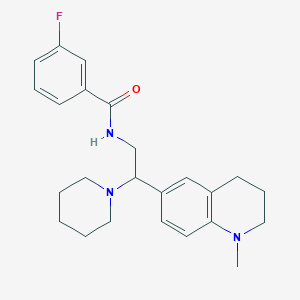

![N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2380559.png)

![Tert-butyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B2380560.png)

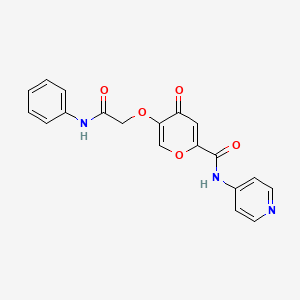

![Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2380562.png)

![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-methylbutanoic acid](/img/structure/B2380568.png)

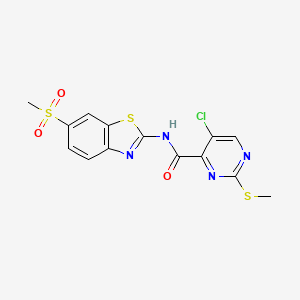

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2380570.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide](/img/structure/B2380573.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2380578.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2380579.png)